2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
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Overview
Description
2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group attached to the indole ring. It is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
Mechanism of Action
Target of Action
Boc-5-methoxy-DL-tryptophan is an active metabolite of tryptophan It’s known that tryptophan metabolites can interact with various targets, including enzymes and receptors involved in inflammatory and immune responses .
Mode of Action
It’s known that 5-methoxy-dl-tryptophan (dl-5-mtp), a related compound, has anti-inflammatory and anticancer activities . It reduces LPS-induced expression of COX-2, TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages . This suggests that Boc-5-methoxy-DL-tryptophan might also interact with these targets and exert similar effects.
Biochemical Pathways
Based on the known effects of dl-5-mtp, it can be inferred that this compound might affect pathways related to inflammation and immune response .
Pharmacokinetics
Its molecular weight (33438) and predicted properties such as melting point (20600° C), boiling point (56396° C at 760 mmHg), and density (126 g/cm 3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Dl-5-mtp, a related compound, has been reported to increase survival in a mouse model of lps-induced endotoxemia . This suggests that Boc-5-methoxy-DL-tryptophan might have similar effects.
Biochemical Analysis
Biochemical Properties
Its close relative, 5-methoxytryptophan (5-MTP), is known to have anti-inflammatory properties . It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .
Cellular Effects
For instance, 5-MTP protects endothelial barrier function and promotes endothelial repair, while it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .
Molecular Mechanism
The related compound 5-MTP is known to control macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Metabolic Pathways
5-MTP, a related compound, is synthesized from intracellular tryptophan via two enzymatic steps: tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP) and hydroxyindole O-methyltransferase (HIOMT) converts 5-HTP to 5-MTP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the protection of the amino group of 5-methoxy-DL-tryptophan with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions at the methoxy group.
Oxidation and Reduction: Potential oxidation of the indole ring and reduction of the carboxyl group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: 5-methoxy-DL-tryptophan.
Substitution: Various substituted tryptophan derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carboxyl derivatives.
Scientific Research Applications
2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In studies involving protein structure and function.
Industry: Used in the production of specialized biochemical reagents.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-DL-tryptophan: Lacks the Boc protecting group.
Boc-5-methoxy-2-methyl-DL-tryptophan: Contains an additional methyl group on the indole ring.
5-Methoxytryptamine: A simpler derivative without the carboxyl group
Uniqueness
2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxy group, making it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Properties
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFILRKWWZSFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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